molecular formula C26H46Cl2N2O B12692713 (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride CAS No. 94279-03-5

(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride

Cat. No.: B12692713
CAS No.: 94279-03-5
M. Wt: 473.6 g/mol
InChI Key: OXVVZJAXODXQFF-UHFFFAOYSA-N
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Description

(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and research applications due to its ability to interact with biological membranes and its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride typically involves the quaternization of dimethyl[3-[(1-oxotetradecyl)amino]propyl]amine with p-chlorobenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride is used as a surfactant and phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .

Biology

In biological research, this compound is used for its antimicrobial properties. It is effective against a wide range of bacteria and fungi, making it useful in studying microbial resistance and developing new antimicrobial agents .

Medicine

In medicine, this compound is explored for its potential in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for enhancing the delivery of therapeutic agents .

Industry

Industrially, this compound is used in formulations of disinfectants and sanitizers due to its antimicrobial properties. It is also used in the production of personal care products like shampoos and conditioners .

Mechanism of Action

The mechanism of action of (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by its amphiphilic nature, allowing it to integrate into the membrane and disrupt its integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its similar compounds, (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and antimicrobial agent. Its specific chain length and functional groups contribute to its distinct interaction with biological membranes and its efficacy in various applications .

Properties

CAS No.

94279-03-5

Molecular Formula

C26H46Cl2N2O

Molecular Weight

473.6 g/mol

IUPAC Name

(4-chlorophenyl)methyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride

InChI

InChI=1S/C26H45ClN2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16-26(30)28-21-15-22-29(2,3)23-24-17-19-25(27)20-18-24;/h17-20H,4-16,21-23H2,1-3H3;1H

InChI Key

OXVVZJAXODXQFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-]

Origin of Product

United States

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